molecular formula C9H10ClNO3S B2561481 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide CAS No. 572882-25-8

2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide

Cat. No.: B2561481
CAS No.: 572882-25-8
M. Wt: 247.69
InChI Key: HNTBRCDGAKVWJX-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.7 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a sulfonyl group and an acetamide group . The sulfonyl group is attached to the benzene ring at the 4th position, and the acetamide group is attached to the sulfonyl group via a chlorine atom .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in an inert atmosphere and under -20°C .

Scientific Research Applications

Conformational Analysis and Synthesis

Research on 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide includes studies on its conformational properties. Ishmaeva et al. (2015) explored the conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides, contributing to the understanding of the structural aspects of similar compounds (Ishmaeva et al., 2015).

Chemical Synthesis Techniques

The synthesis of related chemical structures has been an area of interest. Zhong-cheng and Shu (2002) synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound with structural similarities, providing insights into chemical synthesis methods that could be applicable to this compound (Zhong-cheng & Shu, 2002).

Antimicrobial Applications

Derivatives of compounds similar to this compound have been studied for antimicrobial properties. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, demonstrating potential as antimicrobial agents (Darwish et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed to understand their chemical properties better. Nikonov et al. (2016) conducted a study on N-(2-(trimethylsilyloxy)phenyl)acetamide, providing insights that could be relevant to the molecular structure analysis of this compound (Nikonov et al., 2016).

Pharmacological Research

Studies on related compounds have also focused on pharmacological aspects. Walker (2004) explored the nondestructive analysis of crystals in biological tissues, which is relevant for understanding how similar compounds like this compound might behave in biological systems (Walker, 2004).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H314, and H319 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Mechanism of Action

Target of Action

Similar compounds have been found to target multiple receptors , suggesting that 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can bind with high affinity to multiple receptors . This interaction can lead to changes in the function of these receptors, potentially altering cellular processes.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also influence a range of biochemical pathways.

Result of Action

Similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria . This suggests that this compound may also have significant effects at the molecular and cellular levels.

Action Environment

It’s known that environmental factors can significantly impact the effectiveness of similar compounds

Biochemical Analysis

Biochemical Properties

2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The chloro group in this compound can form covalent bonds with the active sites of these enzymes, leading to inhibition or modification of their activity . Additionally, the methylsulfonyl group can interact with thiol groups in proteins, potentially affecting protein folding and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell growth and differentiation . By altering MAPK signaling, this compound can impact cell proliferation and apoptosis. Furthermore, it has been observed to affect the expression of genes related to oxidative stress and inflammation, suggesting potential anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific receptors or enzymes, leading to changes in their activity. For instance, it has been found to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can increase acetylcholine levels, potentially enhancing cholinergic signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity . These temporal effects are important for understanding the potential long-term impacts of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the methylsulfonyl group can be oxidized to form sulfone derivatives, which may have different biological activities compared to the parent compound .

Properties

IUPAC Name

2-chloro-N-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-15(13,14)8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTBRCDGAKVWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572882-25-8
Record name 2-chloro-N-(4-methanesulfonylphenyl)acetamide
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